molecular formula C10H9NO2 B1632545 Methyl 2-cyano-3-methylbenzoate CAS No. 500024-27-1

Methyl 2-cyano-3-methylbenzoate

Cat. No. B1632545
M. Wt: 175.18 g/mol
InChI Key: OINKWIOPYXLZJJ-UHFFFAOYSA-N
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Patent
US06924284B2

Procedure details

2-Iodo-3-methylbenzoic acid (1.50 g, 5.70 mmol) was dissolved in DMF (15 mL) and treated with CuCN (0.625 g, 7.0 mmol). The solution was heated at 85° C. for 1 h, cooled and poured into water (25 mL). The solution was cooled to 0° C. and 2-cyano-3-methylbenzoic acid precipitated from the solution was isolated by filtration to yield 0.651 mg of a white solid (71%). Crude 2-cyano-3-methylbenzoic acid (0.50 g, 3.1 mmol) was dissolved in MeOH (10 mL) and cooled to 0° C. This solution was treated with excess trimethylsilyl chloride (5.0 mmol) and allowed to warm to RT where it was stirred for 5 h. The methanol was removed under vacuum and the residue was treated with water (20 mL) and extracted with ethyl acetate and concentrated to yield methyl 2-cyano-3-methylbenzoate (0.44 g, 2.52 mmol). To this solid was added DMF (5 mL), Sc(OTf)3 (0.01 g, 0.02 mmol), and diaminopropane (0.22 g, 3.0 mmol). The resulting mixture was heated at 85° C. for 0.5 h, cooled and the cyclic intermediate 5-Methyl-2,3-dihydro-1H-4,9a-diaza-fluoren-9-one was isolated by trituration with ether. This compound (0.112 g, 0.5 mmol) was dissolved in ethanol containing excess hydrazine hydrate (3.0 mmol). This solution was stirred at RT for 20 h and 4-(3-amino-propylamino)-5-methyl-2H-phthalazin-1-one was isolated by flash chromatography (MeOH/DCM/Et3N).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])#[N:2].[CH3:13][Si](Cl)(C)C>CO>[C:1]([C:3]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([O:7][CH3:13])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)O)C=CC=C1C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT where it
CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum
ADDITION
Type
ADDITION
Details
the residue was treated with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OC)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.52 mmol
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.